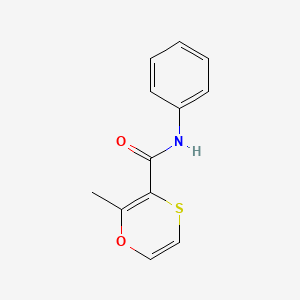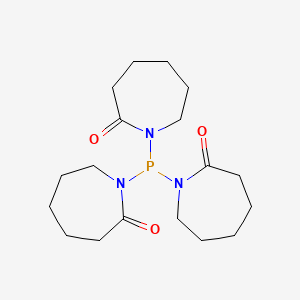
1,1',1''-Phosphanetriyltri(azepan-2-one)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’,1’'-Phosphanetriyltri(azepan-2-one) is a unique organophosphorus compound characterized by the presence of three azepan-2-one (caprolactam) rings attached to a central phosphorus atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’,1’'-Phosphanetriyltri(azepan-2-one) typically involves the reaction of phosphorus trichloride with azepan-2-one under controlled conditions. The general reaction can be represented as follows:
PCl3+3C6H11NO→P(C6H11NO)3+3HCl
This reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent the hydrolysis of phosphorus trichloride. The reaction mixture is typically heated to facilitate the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of 1,1’,1’'-Phosphanetriyltri(azepan-2-one) may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1’,1’'-Phosphanetriyltri(azepan-2-one) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphines.
Substitution: The azepan-2-one rings can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or alcohols.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted azepan-2-one derivatives.
Applications De Recherche Scientifique
1,1’,1’'-Phosphanetriyltri(azepan-2-one) has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of high-performance polymers and materials with unique mechanical properties.
Mécanisme D'action
The mechanism by which 1,1’,1’'-Phosphanetriyltri(azepan-2-one) exerts its effects is primarily through its ability to coordinate with metal ions and form stable complexes. These complexes can interact with various molecular targets, influencing biochemical pathways and processes. The azepan-2-one rings provide structural stability and enhance the compound’s ability to penetrate biological membranes.
Comparaison Avec Des Composés Similaires
Phosphine oxides: Compounds like triphenylphosphine oxide (TPPO) share similar coordination properties.
Phosphines: Compounds such as triphenylphosphine (TPP) are structurally related but lack the azepan-2-one rings.
Uniqueness: 1,1’,1’'-Phosphanetriyltri(azepan-2-one) is unique due to the presence of three azepan-2-one rings, which confer distinct chemical and physical properties. This structural feature enhances its stability and versatility in various applications compared to other phosphine derivatives.
Propriétés
Numéro CAS |
140626-92-2 |
|---|---|
Formule moléculaire |
C18H30N3O3P |
Poids moléculaire |
367.4 g/mol |
Nom IUPAC |
1-bis(2-oxoazepan-1-yl)phosphanylazepan-2-one |
InChI |
InChI=1S/C18H30N3O3P/c22-16-10-4-1-7-13-19(16)25(20-14-8-2-5-11-17(20)23)21-15-9-3-6-12-18(21)24/h1-15H2 |
Clé InChI |
RPMLCKRALOLQOO-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(=O)N(CC1)P(N2CCCCCC2=O)N3CCCCCC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bicyclo[2.2.1]hept-2-ene, 5,5,6-trifluoro-6-(heptafluoropropoxy)-](/img/structure/B14273934.png)
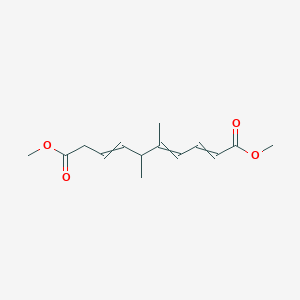

![N-Methyl-N-[(naphthalene-1-sulfonyl)oxy]benzamide](/img/structure/B14273963.png)
![2,4-Dioxa-1,3-diborabicyclo[1.1.0]butane](/img/structure/B14273966.png)
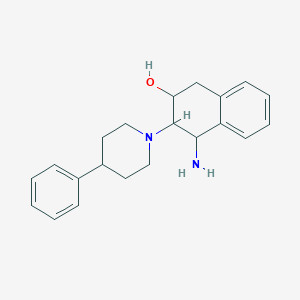
![[4-(Methanesulfonyl)buta-2,3-dien-2-yl]benzene](/img/structure/B14273975.png)

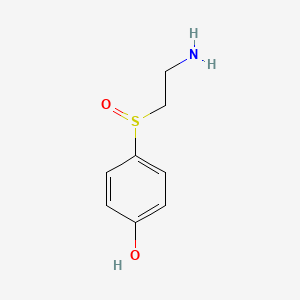
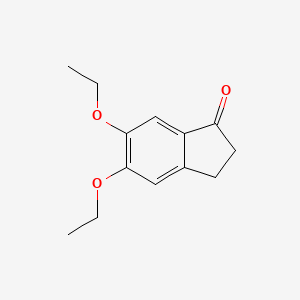
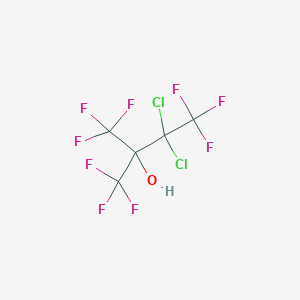
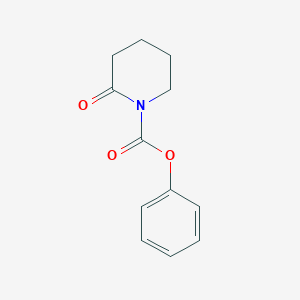
![4-(Decyloxy)phenyl 4-[(methoxycarbonyl)oxy]benzoate](/img/structure/B14274002.png)
